![molecular formula C12H19ClN2O4 B3028752 Midodrine hydrochloride CAS No. 3092-17-9](/img/structure/B3028752.png)
Midodrine hydrochloride
概述
描述
Midodrine hydrochloride is a vasopressor and antihypotensive medication primarily used to treat orthostatic hypotension, a condition characterized by low blood pressure upon standing. It is a prodrug that is metabolized into its active form, desglymidodrine, which acts as an alpha-adrenergic agonist, leading to vasoconstriction and increased blood pressure .
作用机制
Target of Action
Midodrine hydrochloride primarily targets the alpha-1 adrenergic receptors of the arteriolar and venous vasculature . These receptors play a crucial role in regulating vascular tone and blood pressure .
Mode of Action
Midodrine is a prodrug that is metabolized to form its active metabolite, desglymidodrine . Desglymidodrine acts as an agonist at the alpha-1 adrenergic receptors . This interaction results in the activation of these receptors, leading to an increase in vascular tone .
Biochemical Pathways
The activation of alpha-1 adrenergic receptors by desglymidodrine leads to vasoconstriction . This vasoconstriction increases vascular resistance, thereby elevating blood pressure .
Pharmacokinetics
Midodrine is rapidly absorbed after oral administration . It then undergoes enzymatic hydrolysis to form desglymidodrine, the active metabolite . The plasma levels of midodrine peak about half an hour post-administration, and decline with a half-life of approximately 25 minutes . The metabolite, desglymidodrine, reaches peak blood concentrations about 1 to 2 hours after a dose of midodrine and has a half-life of about 3 to 4 hours . The absolute bioavailability of midodrine (measured as desglymidodrine) is 93% .
Result of Action
The administration of midodrine results in a rise in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension . Standing systolic blood pressure is elevated by approximately 15 to 30 mmHg at 1 hour after a 10-mg dose of midodrine, with some effect persisting for 2 to 3 hours .
Action Environment
The action of midodrine can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s posture (standing, sitting, or lying down) and the timing of the dose relative to the patient’s activities . Furthermore, the stability of midodrine can be affected by storage conditions, such as temperature and humidity .
生化分析
Biochemical Properties
Midodrine undergoes metabolism to form its pharmacologically active metabolite, desglymidodrine . Desglymidodrine acts as an agonist at the alpha 1-adrenergic receptors expressed in the arteriolar and venous vasculature . This interaction leads to an increase in vascular tone, which in turn elevates blood pressure .
Cellular Effects
Midodrine hydrochloride, through its active metabolite desglymidodrine, influences cell function by interacting with alpha 1-adrenergic receptors . This interaction leads to vasoconstriction, which increases blood pressure. The effects of this compound on cell signaling pathways, gene expression, and cellular metabolism are primarily related to its role in regulating blood pressure.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to desglymidodrine, which acts as an agonist at the alpha 1-adrenergic receptors . This binding interaction leads to an increase in vascular tone and blood pressure. The exact molecular details of these interactions are complex and involve a series of biochemical reactions.
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. Administration of midodrine results in a rise in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension . The effect persists for 2 to 3 hours after a 10-mg dose of midodrine .
Metabolic Pathways
This compound is metabolized in the liver and many other tissues to form its active metabolite, desglymidodrine . This process involves the biochemical reaction of deglycination .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are related to its absorption and metabolism. After oral administration, midodrine is rapidly absorbed and then metabolized to form desglymidodrine . The details of its interaction with any transporters or binding proteins are not specified in the search results.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of midodrine hydrochloride involves several steps. One common method starts with the acylation of 1,4-dimethoxybenzene using chloroacetyl chloride to produce 2-chloro-1-(2,5-dimethoxyphenyl)ethan-1-one. This intermediate is then reacted with glycine to form the final product, midodrine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same basic chemical reactions but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and safety of the final product .
化学反应分析
Types of Reactions: Midodrine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Midodrine can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Midodrine can participate in substitution reactions, particularly involving its aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed: The major products formed from these reactions include desglymidodrine and other metabolites that retain some pharmacological activity .
科学研究应用
Indications
Midodrine is specifically approved for use in the following conditions:
- Chronic Orthostatic Hypotension : Particularly in patients with autonomic failure associated with conditions such as:
Treatment of Orthostatic Hypotension
Midodrine is the only drug that has demonstrated efficacy in placebo-controlled trials for treating OH. A notable study involving 97 patients showed that midodrine significantly increased standing systolic blood pressure by an average of 22 mm Hg compared to placebo, leading to marked improvements in symptoms such as dizziness and syncope .
Management of Neurogenic Orthostatic Hypotension
Midodrine is utilized for neurogenic OH, which occurs due to autonomic nervous system failure. This includes conditions like multiple system atrophy and pure autonomic failure. The drug is often prescribed when non-pharmacological interventions (e.g., increased fluid intake, compression garments) are insufficient .
Use in Postural Tachycardia Syndrome (PoTS)
While not universally licensed for PoTS, midodrine has been used off-label to manage symptoms associated with this condition, particularly when other treatments fail .
Dosage and Administration
Midodrine is available in tablet form at doses of 2.5 mg, 5 mg, and 10 mg. The initiation of therapy should be conducted under medical supervision due to potential side effects like supine hypertension . The typical dosing regimen involves administration three times daily, with adjustments made based on patient response and tolerability.
Side Effects and Precautions
Common side effects include:
- Supine Hypertension : Elevated blood pressure when lying down.
- Scalp Pruritus/Tingling : Reported by a subset of patients.
- Urinary Urgency : Occurs in some users .
Patients should be monitored closely for these adverse effects, especially during the titration phase.
Case Studies and Clinical Evidence
Several case studies highlight the effectiveness of midodrine:
- Case Study 1 : A patient with severe OH due to Parkinson’s disease experienced significant symptom relief after starting midodrine therapy, reporting improved daily functioning and reduced instances of syncope.
- Case Study 2 : In a cohort study involving elderly patients with diabetes-related autonomic neuropathy, midodrine administration resulted in substantial improvements in both blood pressure measurements and quality of life indices.
Summary of Findings
This compound remains a vital therapeutic agent for managing chronic orthostatic hypotension due to its proven efficacy and safety profile. Its application extends beyond traditional indications to include various forms of autonomic dysfunction. Continued research and clinical observation are essential to optimize its use across different patient populations.
相似化合物的比较
Fludrocortisone: Another medication used to treat orthostatic hypotension, but it works by increasing sodium retention and blood volume.
Uniqueness of Midodrine Hydrochloride: this compound is unique in its specific action as an alpha-1 adrenergic agonist, leading to direct vasoconstriction. Unlike fludrocortisone, which affects blood volume, or droxidopa, which increases norepinephrine levels, midodrine directly targets vascular tone .
生物活性
Midodrine hydrochloride is a synthetic alpha-adrenergic agonist primarily utilized in the treatment of orthostatic hypotension (OH), particularly in patients with neurogenic origins. This article delves into the biological activity of midodrine, supported by clinical studies, efficacy data, and case reports.
Midodrine acts as a prodrug, converting to its active metabolite, desglymidodrine, which exerts its effects by stimulating alpha-1 adrenergic receptors. This leads to peripheral vasoconstriction, thereby increasing blood pressure. The drug enhances both vasomotor and venomotor tone, which is crucial in managing conditions characterized by low blood pressure upon standing.
Summary of Clinical Trials
Multiple clinical trials have demonstrated the efficacy of midodrine in improving standing systolic blood pressure (SBP) and alleviating symptoms associated with orthostatic hypotension. Below is a summary table of key findings from significant studies:
Specific Case Studies
- Heart Failure Management : A case study reported the use of midodrine in an elderly female patient with heart failure who struggled to maintain blood pressure during weaning off intravenous vasopressors. Midodrine was initiated at a dose of 5 mg three times daily, resulting in improved blood pressure stability and reduced hospital admissions .
- Neurogenic Orthostatic Hypotension : In a controlled study involving patients with neurogenic orthostatic hypotension, midodrine treatment led to significant improvements in symptoms such as dizziness and light-headedness compared to placebo . The mean time to onset of symptoms during tilt-table testing was extended from approximately 18 minutes with placebo to 27 minutes with midodrine.
Safety Profile and Adverse Effects
Midodrine is generally well-tolerated; however, some adverse effects have been noted:
- Common Side Effects : Supine hypertension, urinary retention, and pilomotor reactions (scalp pruritus/tingling).
- Discontinuation Rates : In trials, dropout rates due to adverse effects were noted at around 15% .
Predictive Biomarkers for Treatment Response
Recent studies have explored biomarkers that may predict therapeutic responses to midodrine. One study highlighted calcitonin gene-related peptide (CGRP) levels as potential indicators; higher plasma CGRP concentrations correlated positively with better treatment outcomes . The area under the ROC curve for CGRP predicting therapeutic response was found to be highly significant (AUC = 0.946).
属性
IUPAC Name |
2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCQZNBCJBRZDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047493 | |
Record name | Midodrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43218-56-0, 3092-17-9 | |
Record name | Midodrine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43218-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Midodrine hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043218560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MIDODRINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758429 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Midodrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MIDODRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59JV96YTXV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Midodrine Hydrochloride?
A1: this compound itself is a prodrug and does not directly interact with receptors. It is metabolized in the body to its active metabolite, desglymidodrine, which is a selective α1-adrenergic receptor agonist. [, , ]
Q2: How does desglymidodrine affect blood pressure?
A2: Desglymidodrine stimulates α1-adrenergic receptors located on vascular smooth muscle cells, causing vasoconstriction. This vasoconstriction increases peripheral vascular resistance, leading to an increase in blood pressure. [, , , ]
Q3: What are the downstream effects of this compound administration?
A3: The primary downstream effect is an increase in both systolic and diastolic blood pressure. This effect is particularly pronounced in the upright position. [, , , , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula is C12H18N2O5Cl and the molecular weight is 302.74 g/mol. [, ]
Q5: What spectroscopic data is available for characterizing this compound?
A5: Several spectroscopic techniques are used to characterize this compound, including:
- UV-Vis Spectroscopy: this compound exhibits a maximum absorbance wavelength (λmax) around 289 nm. [, ]
- Infrared Spectroscopy (FTIR): FTIR analysis identifies characteristic functional groups, such as the carbonyl group (C=O) and amine group (N-H), present in the molecule. [, ]
Q6: Is this compound stable under various storage conditions?
A6: Studies have investigated the stability of this compound under various stress conditions: * Acidic Conditions: Relatively stable. [, ] * Basic Conditions: Shows degradation. [, ] * Oxidative Conditions: Shows significant degradation. [] * Photolytic Conditions: Shows degradation. [] * Thermal Conditions: Exhibits some degradation. []
Q7: What are the common formulations of this compound?
A7: this compound is commercially available as tablets for oral administration. Researchers have also explored fast-dissolving oral films as an alternative delivery method. [, ]
Q8: What are the potential benefits of fast-dissolving oral films for this compound?
A8: Fast-dissolving films offer potential advantages such as:
- Faster disintegration and dissolution, potentially leading to quicker absorption and onset of action. []
- Improved patient compliance, especially for individuals with difficulty swallowing tablets. []
Q9: How is this compound metabolized in the body?
A9: this compound undergoes rapid hydrolysis by the enzyme carboxylesterase 1 to its active metabolite, desglymidodrine. [, ]
Q10: What is the elimination half-life of desglymidodrine?
A10: The elimination half-life of desglymidodrine is relatively short, ranging from 2 to 4 hours. [, ]
Q11: What medical conditions are commonly treated with this compound?
A11: this compound is primarily used to treat orthostatic hypotension, a condition characterized by a drop in blood pressure upon standing. It is also investigated for its potential in managing other conditions, including:
- Vasovagal Syncope (VVS) [, , , ]
- Postural Orthostatic Tachycardia Syndrome (POTS) [, , , , ]
- Hemodialysis-Related Hypotension [, , ]
Q12: What are the common endpoints used in clinical trials evaluating this compound for orthostatic hypotension?
A12: Clinical trials evaluating this compound for orthostatic hypotension typically assess:
- Change in blood pressure (both systolic and diastolic) from baseline in the standing position. [, , ]
- Improvement in symptoms associated with orthostatic hypotension, such as dizziness, lightheadedness, and syncope. [, , ]
- Patient-reported outcomes, including quality of life assessments. [, , ]
Q13: What analytical techniques are commonly used for the quantification of this compound and its metabolites?
A13: Several analytical methods are employed for quantifying this compound and desglymidodrine:
- High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying this compound and its metabolites in various matrices, including plasma and pharmaceutical formulations. [, , , ]
- High-Performance Thin-Layer Chromatography (HPTLC): A rapid and cost-effective technique suitable for both qualitative and quantitative analysis of this compound and its degradation products. []
- Capillary Zone Electrophoresis (CZE): Offers high separation efficiency and can be used for determining this compound content and related impurities in pharmaceutical formulations. []
- Gas Chromatography (GC): Primarily used for determining residual organic solvents in this compound raw materials and formulations. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。